Imepitoin

Description

Propriétés

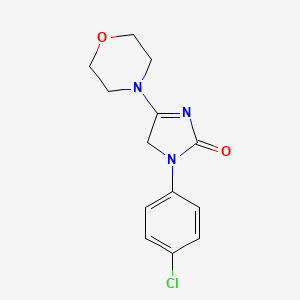

IUPAC Name |

3-(4-chlorophenyl)-5-morpholin-4-yl-4H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHYCZKIFIHTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172160 | |

| Record name | Imepitoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188116-07-6 | |

| Record name | Imepitoin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188116076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imepitoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-4-morpholino-1H-imidazol-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMEPITOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V39682LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imepitoin on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imepitoin is a centrally acting anti-epileptic and anxiolytic agent that exerts its primary mechanism of action through the modulation of γ-aminobutyric acid type A (GABA-A) receptors. This technical guide provides a comprehensive overview of the molecular interactions, quantitative pharmacological data, and experimental methodologies used to characterize the effects of this compound on GABA-A receptors. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's unique mode of action.

Core Mechanism of Action

This compound functions as a low-affinity partial agonist at the benzodiazepine (B76468) (BZD) binding site located on the GABA-A receptor complex.[1][2][3][4][5] Unlike full agonists such as diazepam, which elicit a maximal response, this compound produces a submaximal potentiation of the GABAergic response. This partial agonism is a key feature of its pharmacological profile, contributing to its favorable side-effect profile, particularly the reduced incidence of sedation and the lack of tolerance and dependence liability observed with full benzodiazepine agonists.

The binding of this compound to the BZD site allosterically modulates the receptor, increasing the affinity of the primary neurotransmitter, GABA, for its own binding site. This enhanced GABA binding leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane potential enhances the inhibitory tone of the central nervous system, thereby counteracting neuronal hyperexcitability associated with seizures and anxiety.

In addition to its primary action at the GABA-A receptor, this compound has also been reported to exhibit a weak blocking effect on voltage-gated calcium channels in a dose-dependent manner.

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling cascade initiated by this compound at the GABA-A receptor.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with GABA-A receptors.

Table 1: Binding Affinity of this compound and Reference Compounds

| Compound | Receptor/Site | Ki | Species | Reference |

| This compound | Benzodiazepine Site | Low µM range | Rat | |

| Diazepam | Benzodiazepine Site | 6.8 nM | Rat | |

| Clonazepam | Benzodiazepine Site | 1.7 nM | Rat |

Table 2: Functional Efficacy and Potency of this compound

| Parameter | Value | Comparison | In Vitro Model | Reference |

| Efficacy | 12-21% | of Diazepam | Not Specified | |

| Half-maximal Inhibition (IC50) | 520 nM | Diazepam: 60 nM | CRF-induced activity in mouse locus coeruleus neurons |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for key experiments used to characterize the mechanism of action of this compound. While specific parameters for this compound studies are not always publicly available, these protocols represent the standard methodologies employed in the field.

Radioligand Binding Assay for GABA-A Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor site. For this compound, a competitive binding assay against a radiolabeled ligand for the benzodiazepine site, such as [3H]Flumazenil or [3H]Ro 15-1788, is appropriate.

Objective: To determine the Ki of this compound at the benzodiazepine binding site of GABA-A receptors.

Materials:

-

Rat or mouse whole brain or specific brain regions (e.g., cortex, hippocampus)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [3H]Flumazenil or [3H]Ro 15-1788

-

Unlabeled displacer (for non-specific binding): Diazepam or Clonazepam at a high concentration (e.g., 10 µM)

-

Test compound: this compound at various concentrations

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, membrane preparation, radioligand (at a concentration close to its Kd), and either buffer (for total binding), unlabeled displacer (for non-specific binding), or varying concentrations of this compound.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to drug application. It is used to determine the functional effects of this compound on GABA-A receptors, such as the potentiation of GABA-evoked currents and effects on channel kinetics.

Objective: To characterize the potentiation of GABA-evoked currents by this compound and determine its EC50.

Materials:

-

Cell line expressing specific GABA-A receptor subtypes (e.g., HEK293 cells transfected with cDNAs for α, β, and γ subunits).

-

External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, pH 7.4).

-

Internal solution (pipette solution) (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP, pH 7.2).

-

GABA solutions at various concentrations.

-

This compound solutions at various concentrations.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope and micromanipulators.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Cell Preparation:

-

Culture cells expressing the desired GABA-A receptor subtype on glass coverslips.

-

-

Recording Setup:

-

Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with external solution.

-

Pull a patch pipette from a borosilicate glass capillary to have a resistance of 3-5 MΩ when filled with the internal solution.

-

Mount the pipette on a micromanipulator and approach a single cell.

-

-

Whole-Cell Configuration:

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

-

Co-apply the same concentration of GABA with increasing concentrations of this compound.

-

Record the potentiation of the GABA-evoked current at each this compound concentration.

-

Wash out the drugs between applications to allow for receptor recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation of the baseline GABA current by this compound.

-

Plot the percentage potentiation against the logarithm of the this compound concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the maximum potentiation.

-

Conclusion

This compound's mechanism of action as a low-affinity partial agonist at the benzodiazepine site of the GABA-A receptor provides a unique pharmacological profile that balances therapeutic efficacy with an improved safety and tolerability profile compared to full benzodiazepine agonists. Its activity at specific α-subunit-containing receptors likely contributes to its anxiolytic effects. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for further research and development in the field of GABA-A receptor modulation. Further studies are warranted to fully elucidate the subtype-specific binding affinities and detailed effects on channel kinetics to gain a more complete picture of this compound's interaction with GABA-A receptors.

References

- 1. This compound Shows Benzodiazepine-Like Effects in Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 4. This compound|GABA Receptor Activator|For Research [benchchem.com]

- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]

Beyond the Benzodiazepine Site: An In-depth Technical Guide to the Molecular Targets of Imepitoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imepitoin, a centrally acting imidazolone (B8795221) derivative, is an established antiepileptic drug in veterinary medicine. Its primary mechanism of action is well-documented as a low-affinity partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3][4][5] This interaction potentiates the inhibitory effects of GABA, contributing to its anticonvulsant and anxiolytic properties. However, emerging evidence suggests that the pharmacological profile of this compound extends beyond this primary target, involving other key players in neuronal excitability. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond the benzodiazepine site, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Core Molecular Targets of this compound

While the benzodiazepine site of the GABAA receptor remains the principal target, research has identified other molecular entities that are modulated by this compound. These secondary targets contribute to its overall therapeutic effect and differentiate it from traditional benzodiazepines.

Voltage-Gated Calcium Channels

A significant secondary mechanism of action for this compound is the blockade of voltage-gated calcium channels. This action is dose-dependent and is thought to contribute to the reduction of neuronal hyperexcitability, a hallmark of epilepsy. Specifically, this compound has been shown to have a weak blocking effect on these channels.

Potential Interaction with the Barbiturate (B1230296) Binding Site

Some evidence suggests a possible interaction of this compound with the barbiturate binding site of the GABAA receptor. This interaction may further enhance the inhibitory tone of the central nervous system by stimulating the GABAA receptor through a different allosteric site than the benzodiazepine site. However, the data supporting this interaction is less definitive compared to its effects on the benzodiazepine site and voltage-gated calcium channels.

Quantitative Data on Molecular Interactions

The following tables summarize the available quantitative data on the interaction of this compound with its known molecular targets. This data is crucial for understanding the drug's potency and selectivity.

| Target | Parameter | Value | Reference Compound | Value | Species | Reference |

| GABAA Receptor (Benzodiazepine Site) | Ki | 4,350–5,140 nM | Diazepam | 6.8 nM | Rat | |

| GABAA Receptor (Benzodiazepine Site) | Ki | Low µM range | Clonazepam | 1.7 nM | Rat | |

| GABAA Receptor (Benzodiazepine Site) | Efficacy (relative to Diazepam) | 12-21% | Diazepam | 100% | Rat | |

| Locus Coeruleus Neurons (CRF-induced activity) | IC50 | 520 nM | Diazepam | 60 nM | Mouse |

Table 1: Binding Affinity and Efficacy of this compound at the GABAA Receptor.

Note: Specific quantitative data for this compound's interaction with voltage-gated calcium channels and the barbiturate binding site are not extensively reported in the currently available literature.

Experimental Protocols

Understanding the methodologies used to elucidate the molecular targets of this compound is essential for interpreting the data and for designing future research.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a drug to its receptor.

-

Objective: To quantify the affinity of this compound for the benzodiazepine binding site on the GABAA receptor.

-

Methodology:

-

Preparation of synaptic membranes from the cerebral cortex of the species of interest (e.g., rat).

-

Incubation of the membrane preparation with a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [3H]flunitrazepam).

-

Addition of varying concentrations of unlabeled this compound to compete with the radioligand for binding.

-

Separation of bound and unbound radioligand by rapid filtration.

-

Quantification of the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculation of the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), which is then used to determine the Ki value using the Cheng-Prusoff equation.

-

Electrophysiological Recordings (Patch-Clamp)

This technique is employed to measure the functional effects of a drug on ion channels and receptors.

-

Objective: To assess the modulatory effect of this compound on GABA-evoked currents and to investigate its interaction with voltage-gated calcium channels.

-

Methodology for GABAA Receptor Modulation:

-

Use of whole-cell patch-clamp recordings from cultured neurons or cells expressing recombinant GABAA receptors.

-

Application of GABA to the cell to evoke an inward chloride current.

-

Co-application of GABA with varying concentrations of this compound to measure the potentiation of the GABA-evoked current.

-

Comparison of the potentiation induced by this compound to that of a full agonist like diazepam to determine its partial agonist activity.

-

-

Methodology for Voltage-Gated Calcium Channel Blockade:

-

Use of whole-cell patch-clamp recordings from neurons known to express voltage-gated calcium channels.

-

Application of a voltage step protocol to elicit calcium currents.

-

Perfusion of the cell with varying concentrations of this compound.

-

Measurement of the reduction in the amplitude of the calcium current in the presence of this compound to determine the extent of channel blockade.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and proposed signaling pathways affected by this compound's interaction with its molecular targets.

References

- 1. The pharmacology of this compound: the first partial benzodiazepine receptor agonist developed for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Shows Benzodiazepine-Like Effects in Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The novel antiepileptic drug this compound compares favourably to other GABA-mimetic drugs in a seizure threshold model in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Evidence for Imepitoin's Anticonvulsant Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imepitoin, marketed under the brand name Pexion, is a novel antiepileptic drug (AED) approved for the treatment of idiopathic epilepsy in dogs in the European Union.[1][2][3] Developed as a centrally acting agent, its unique mechanism of action and favorable preclinical profile distinguish it from traditional benzodiazepines.[4][5] This technical guide provides an in-depth overview of the preclinical evidence supporting this compound's anticonvulsant activity, focusing on its mechanism of action, efficacy in animal models, and pharmacokinetic properties.

Mechanism of Action

This compound's primary mechanism of action is as a low-affinity partial agonist at the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This interaction potentiates the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.

As a partial agonist, this compound elicits a response that is lower than that of a full agonist, such as diazepam. Specifically, it demonstrates approximately 12-21% of the maximal efficacy of diazepam in stimulating GABA currents. This characteristic is thought to contribute to its favorable side effect profile, with a reduced incidence of sedation, tolerance, and dependence liability compared to full benzodiazepine agonists.

In addition to its action on GABA-A receptors, this compound also exhibits a weak, dose-dependent blocking effect on voltage-gated calcium channels. This dual mechanism may contribute to its broad spectrum of anticonvulsant activity observed in preclinical models.

Signaling Pathway of this compound

Caption: this compound's dual mechanism of action at the synapse.

Preclinical Anticonvulsant Efficacy

This compound has demonstrated a broad spectrum of anticonvulsant activity in various rodent and canine models of epilepsy.

Pentylenetetrazole (PTZ) Seizure Threshold Test

The timed intravenous (i.v.) pentylenetetrazole (PTZ) seizure threshold test is a common model used to assess anticonvulsant efficacy. In this model, this compound dose-dependently increased the seizure threshold in both mice and dogs.

| Species | Route of Administration | TID50 (mg/kg) | Reference |

| Mice | p.o. | 45.6 | |

| Dogs | p.o. | 18.4 | |

| TID50: Dose that increases the seizure threshold by 50% |

Notably, the anticonvulsant efficacy of this compound was higher in dogs than in mice. In comparison to phenobarbital, this compound was slightly less potent in the PTZ test but exhibited a significantly better therapeutic ratio in mice (12.3 for this compound vs. 3.48 for phenobarbital), indicating a wider margin between efficacious and neurotoxic doses.

Other Seizure Models

This compound has also shown efficacy in other preclinical models:

-

Amygdala Kindling Model (Rats): Doses as low as 1 mg/kg were capable of elevating the seizure threshold.

-

Canine Seizure Model (Pentylenetetrazole-induced): A dose of 5 mg/kg administered orally twice daily was effective in elevating the seizure threshold, with the effect being enhanced at 40 mg/kg twice daily while maintaining good tolerability.

Experimental Protocol: Timed Intravenous Pentylenetetrazole (PTZ) Seizure Threshold Test

Objective: To determine the dose of a test compound required to increase the threshold for inducing seizures by a specific convulsant agent.

Animals:

-

Mice (e.g., NMRI strain)

-

Dogs (e.g., Beagle dogs)

Materials:

-

Pentylenetetrazole (PTZ) solution

-

Infusion pump

-

Intravenous catheters

-

Test compound (this compound) and vehicle

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compound or vehicle is administered orally (p.o.) at predetermined times before PTZ infusion.

-

At the time of the experiment, an intravenous catheter is placed in a suitable vein (e.g., tail vein in mice, cephalic vein in dogs).

-

The PTZ solution is infused at a constant rate.

-

The animal is observed for the first signs of a seizure (e.g., myoclonic jerks, clonic convulsions).

-

The amount of PTZ infused until the seizure threshold is reached is recorded.

-

The percentage increase in the seizure threshold for each animal in the treated group is calculated relative to the mean threshold of the control group.

-

Dose-response curves are constructed to calculate the TID50.

Experimental Workflow: Preclinical Anticonvulsant Screening

Caption: Generalized workflow for preclinical anticonvulsant drug screening.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized primarily in dogs.

| Parameter | Value | Species | Conditions | Reference |

| Absorption | ||||

| Tmax | ~2-3 hours | Dog | 30 mg/kg oral tablet | |

| Bioavailability | > 92% | Dog | Oral administration | |

| Effect of Food | AUC reduced by 30% | Dog | Co-administration with food | |

| Distribution | ||||

| Plasma Protein Binding | ~55% | Dog | ||

| Metabolism | ||||

| Extensively metabolized into four major inactive metabolites | Dog | |||

| Elimination | ||||

| Half-life (t½) | ~1.5-2 hours | Dog | ||

| Route of Excretion | Primarily fecal | Dog | ||

| Dose Proportionality | ||||

| Dose linearity observed | Dog | 10-100 mg/kg single oral dose |

This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 2 to 3 hours. Co-administration with food reduces the total systemic exposure (AUC) by approximately 30%, but does not significantly alter Tmax or Cmax. The drug has a relatively low plasma protein binding of around 55%. This compound is extensively metabolized into inactive metabolites and is primarily excreted via the feces. Its elimination half-life in dogs is approximately 1.5 to 2 hours. Importantly, pharmacokinetic studies have shown no evidence of accumulation or metabolic tolerance with twice-daily dosing.

Safety and Tolerability

Preclinical studies in rodents and dogs have demonstrated that this compound is well-tolerated at therapeutic doses. As expected from its mechanism as a low-affinity partial agonist, it shows a lack of tolerance and abuse liability in rodent and primate models. In mice, no reduction in anticonvulsant activity was observed after 10 days of high-dose administration, and no withdrawal hyperexcitability was seen upon cessation of treatment.

Conclusion

The preclinical data for this compound provide robust evidence for its anticonvulsant activity. Its unique mechanism of action as a low-affinity partial agonist at the benzodiazepine site of the GABA-A receptor, coupled with a weak calcium channel blocking effect, contributes to its efficacy across various seizure models. The favorable pharmacokinetic profile and high tolerability observed in preclinical species, particularly dogs, have supported its successful development for the treatment of canine idiopathic epilepsy. This comprehensive preclinical package highlights this compound as a significant advancement in antiepileptic therapy.

References

- 1. This compound as novel treatment option for canine idiopathic epilepsy: pharmacokinetics, distribution, and metabolism in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy, safety, and tolerability of this compound in dogs with newly diagnosed epilepsy in a randomized controlled clinical study with long-term follow up - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Shows Benzodiazepine-Like Effects in Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacology of this compound: the first partial benzodiazepine receptor agonist developed for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of Imepitoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imepitoin, known by the synonyms AWD 131-138 and ELB-138, is a centrally acting imidazolone (B8795221) derivative developed as a novel antiepileptic and anxiolytic agent.[1] It functions as a low-affinity partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor, a mechanism that confers a favorable safety and tolerability profile compared to full agonists.[1][2] This technical guide provides an in-depth overview of the discovery of this compound, its detailed chemical synthesis pathway, and the key experimental protocols employed in its characterization.

Discovery and Development

This compound was developed from a series of imidazolinone compounds in the 1990s.[3] It was initially investigated for the treatment of epilepsy in humans; however, clinical trials were halted due to unfavorable metabolic differences observed between smokers and non-smokers.[4] Subsequent research, partly funded by the NIH, revealed its potential as an effective and well-tolerated anticonvulsant in dogs. This led to its successful development and approval for the treatment of idiopathic epilepsy in dogs in the European Union in 2013 under the brand name Pexion®. It has also been approved in the United States for treating noise aversion in dogs.

The discovery process involved in vivo screening of a large chemical library to identify compounds with novel mechanisms of anticonvulsant activity. This compound emerged as a promising candidate due to its broad-spectrum anticonvulsant activity in various seizure models and its anxiolytic properties, coupled with a lack of tolerance and abuse liability in preclinical models.

Chemical Synthesis Pathway

The primary synthetic route for this compound, chemically named 1-(4-chlorophenyl)-4-morpholino-5,6-dihydroimidazo[1,5-a] benzodiazepine-3-carboxamide, starts from 4-chlorophenyl hydantoin (B18101). A patented, optimized process involves a multi-step sequence.

Overview of the Synthesis Pathway

The synthesis can be conceptually broken down into the formation of the hydantoin intermediate followed by its condensation with morpholine (B109124).

Caption: High-level overview of this compound synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on a patented method for the synthesis of this compound.

Step 1: Nucleophilic Substitution

-

Reactants:

-

4-Chlorophenyl hydantoin

-

Morpholine

-

Ethanol (solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-chlorophenyl hydantoin in ethanol.

-

Add an excess of morpholine to the suspension.

-

Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0-5°C in an ice bath to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Step 2: Purification by Recrystallization

-

Solvents:

-

Ethanol

-

Deionized water

-

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol/water mixture (3:1 v/v).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals of this compound by vacuum filtration.

-

Wash the crystals with a cold ethanol/water mixture.

-

Dry the purified product under vacuum.

-

Synthesis of this compound Polymorphs

This compound is known to exist in different polymorphic forms, with their formation being solvent-dependent.

-

Polymorph I: This is the thermodynamically stable form and is typically obtained from crystallization in polar protic and aprotic solvents like ethanol and acetone.

-

Polymorph II: This metastable form is obtained by dissolving this compound in hot xylene (120–140°C) under reflux, followed by slow cooling to 25°C. Polymorph II remains stable at ambient conditions for over a year.

Characterization of this compound

The synthesized this compound and its polymorphs can be characterized using a variety of analytical techniques:

| Technique | Purpose |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and enthalpy of fusion, and to study polymorphic transitions. Form I shows a single endotherm at 241°C, while Form II exhibits an exotherm at 230°C followed by the melting of Form I. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition profile of the compound. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the molecule and confirm its structure. |

| Raman Spectroscopy | To provide complementary vibrational information to FT-IR and to study polymorphism. |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the crystals. |

| Hot-Stage Microscopy (HSM) | To visually observe the melting and crystallization behavior of the compound as a function of temperature. |

| X-ray Powder Diffraction (XRPD) | To determine the crystal structure and differentiate between polymorphs. Polymorph II has a monoclinic P2₁/c structure. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the synthesized compound. |

Mechanism of Action and Pharmacological Profile

This compound exerts its effects primarily through its interaction with the GABAA receptor and voltage-gated calcium channels.

Caption: this compound's mechanism of action.

GABAA Receptor Partial Agonism

This compound acts as a low-affinity partial agonist at the benzodiazepine binding site of the GABAA receptor. Its intrinsic efficacy is only 12-21% of that of a full agonist like diazepam. This partial agonism leads to an enhancement of GABA-mediated chloride influx, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Voltage-Gated Calcium Channel Blockade

In addition to its action on GABAA receptors, this compound also blocks voltage-gated calcium channels in a dose-dependent manner, which contributes to its anticonvulsant and anxiolytic effects.

Pharmacokinetics

| Parameter | Value in Dogs | Reference |

| Absorption | Rapid, with high plasma levels within 30 minutes of oral dosing. | |

| Tmax | 2-3 hours. | |

| Plasma Protein Binding | Approximately 55%. | |

| Excretion | Primarily in feces. | |

| Terminal Half-life | Approximately 2 hours. | |

| Metabolism | Minimal interaction with cytochrome P450 enzymes. |

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the pharmacological and safety profile of this compound.

In Vitro Assays

4.1.1. GABAA Receptor Binding and Function

-

Objective: To determine the affinity and efficacy of this compound at the benzodiazepine binding site of the GABAA receptor.

-

Methodology: Electrophysiology

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing recombinant human GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Technique: Whole-cell patch-clamp recording.

-

Procedure:

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

A sub-maximal concentration of GABA is applied to elicit a baseline chloride current.

-

This compound is co-applied with GABA at various concentrations to determine its modulatory effect on the GABA-evoked current.

-

The potentiation of the GABA current by this compound is compared to that of a full agonist (e.g., diazepam) to determine its partial agonist activity.

-

-

Caption: Electrophysiology workflow for GABAA receptor analysis.

4.1.2. Cytochrome P450 (CYP) Inhibition Assay

-

Objective: To assess the potential of this compound to inhibit major CYP isoforms and predict drug-drug interactions.

-

Methodology:

-

Test System: Human liver microsomes.

-

Procedure:

-

Incubate human liver microsomes with a panel of CYP-specific probe substrates and NADPH.

-

Add this compound at a range of concentrations.

-

After a defined incubation period, stop the reaction and analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

-

Calculate the IC50 value for each CYP isoform.

-

-

4.1.3. Plasma Protein Binding Assay

-

Objective: To determine the extent to which this compound binds to plasma proteins.

-

Methodology:

-

Technique: Equilibrium dialysis or ultracentrifugation.

-

Procedure (Equilibrium Dialysis):

-

A semi-permeable membrane separates a chamber containing plasma with this compound from a chamber with a protein-free buffer.

-

The system is incubated until equilibrium is reached.

-

The concentration of this compound in both chambers is measured by LC-MS/MS to determine the bound and unbound fractions.

-

-

4.1.4. Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay): To evaluate the mutagenic potential of this compound by assessing its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

-

In Vitro Micronucleus Test: To detect chromosomal damage by quantifying the formation of micronuclei in cultured mammalian cells treated with this compound.

4.1.5. hERG Channel Assay

-

Objective: To assess the potential for this compound to block the hERG potassium channel, a key indicator of proarrhythmic risk.

-

Methodology:

-

Cell Line: HEK293 cells stably expressing the hERG channel.

-

Technique: Whole-cell patch-clamp.

-

Procedure:

-

Apply a specific voltage protocol to elicit hERG tail currents.

-

Apply this compound at various concentrations and measure the inhibition of the hERG current.

-

Calculate the IC50 value.

-

-

In Vivo Studies

4.2.1. Canine Model of Epilepsy

-

Objective: To evaluate the anticonvulsant efficacy and safety of this compound in dogs with idiopathic epilepsy.

-

Methodology:

-

Study Design: Randomized, double-blind, placebo-controlled or active-controlled clinical trials.

-

Subjects: Client-owned dogs with a diagnosis of idiopathic epilepsy.

-

Procedure:

-

Dogs are randomized to receive this compound at different doses (e.g., 10, 20, 30 mg/kg twice daily) or a control (placebo or another antiepileptic drug like phenobarbital).

-

Owners maintain a seizure diary to record the frequency, severity, and type of seizures.

-

The primary endpoint is the reduction in seizure frequency from baseline.

-

Safety is assessed through clinical observations, physical examinations, and blood chemistry analysis.

-

-

Quantitative Data Summary

Efficacy in Canine Idiopathic Epilepsy

| Study Type | Dose of this compound | Outcome | Reference |

| Randomized Controlled Trial vs. Low Dose | 30 mg/kg twice daily | Significant reduction in monthly seizure frequency compared to 1 mg/kg twice daily. | |

| Open-label trial (add-on to phenobarbital) | Starting at 5 mg/kg twice daily | Decreased monthly seizure frequency in dogs with drug-resistant epilepsy. | |

| Pivotal study for fear of noises | 30 mg/kg twice daily for 3 days | Statistically significant reduction in fear and anxiety scores compared to placebo. |

Pharmacokinetic Parameters in Dogs

| Parameter | Value |

| Cmax | 14.9–17.2 µg/mL (at 30 mg/kg) |

| Tmax | 2-3 hours |

| Bioavailability | >92% (oral) |

| Plasma Protein Binding | ~55% |

| Terminal Half-life | ~2 hours |

Conclusion

This compound represents a significant advancement in the treatment of canine idiopathic epilepsy, offering a novel mechanism of action with a favorable safety profile. Its discovery through a rational screening approach and its subsequent chemical synthesis and rigorous pharmacological characterization have provided a valuable therapeutic option for veterinary medicine. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.

References

- 1. This compound as novel treatment option for canine idiopathic epilepsy: pharmacokinetics, distribution, and metabolism in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 3. This compound Shows Benzodiazepine-Like Effects in Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Imepitoin in Canines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imepitoin, a novel antiepileptic drug, is licensed in the European Union for the treatment of idiopathic epilepsy in dogs.[1][2][3] It functions as a low-affinity partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor.[4][5] This document provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound in canines, presenting key data and experimental methodologies to support further research and development.

Core Pharmacokinetic Parameters

This compound exhibits a predictable pharmacokinetic profile in dogs, characterized by rapid absorption and clearance. The following tables summarize the key quantitative data from various studies.

Table 1: Single Dose Pharmacokinetic Parameters of this compound in Beagle Dogs (30 mg/kg oral dose)

| Parameter | Fasted State (n=12) | Fed State (n=12) | Source |

| Cmax (µg/mL) | 14.9 - 17.2 | Not significantly different from fasted | |

| Tmax (h) | 2 - 3 | Not significantly different from fasted | |

| AUCinf (h*µg/mL) | ~101.4 | Reduced by 30% vs. fasted | |

| Terminal Half-life (T½) (h) | ~1.5 | ~2.0 | |

| Clearance (Cl) (mL/kg·h) | ~320 | ~417 | |

| Volume of Distribution (Vz) (mL/kg) | ~663 | ~1129 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity.

Table 2: General Pharmacokinetic Properties of this compound in Canines

| Parameter | Value | Source |

| Enteral Absorption | >92% | |

| Plasma Protein Binding | 55% - 70% | |

| Dose Linearity | Observed between 10-100 mg/kg | |

| Accumulation (repeated dosing) | None observed | |

| Primary Route of Excretion | Fecal |

Detailed Pharmacokinetics

Absorption

Following oral administration of this compound tablets at a dose of 30 mg/kg to beagle dogs, high plasma levels are detectable within 30 minutes, indicating rapid absorption. Peak plasma concentrations (Cmax) of 14.9-17.2 μg/mL are typically reached between 2 to 3 hours (Tmax) after administration. Pharmacokinetic studies have demonstrated that this compound is well absorbed after oral administration, with over 92% enteral absorption.

The co-administration of this compound with food has been shown to reduce the total systemic exposure, as measured by the area under the curve (AUC), by approximately 30%. However, this effect is not considered clinically relevant as it does not lead to significant changes in Tmax and Cmax. For consistency in therapeutic effect, it is recommended that the timing of tablet administration in relation to feeding be kept consistent.

Distribution

This compound has a relatively high volume of distribution, ranging from 579 to 1548 ml/kg. The plasma protein binding of this compound in dogs is low, at approximately 55-70%. This low level of protein binding suggests that drug-drug interactions with highly protein-bound compounds are unlikely.

Metabolism

This compound is extensively metabolized prior to elimination. The primary metabolic pathway involves oxidative modification, resulting in four major inactive metabolites that have been identified in urine and feces. Importantly, at therapeutic plasma concentrations, this compound does not inhibit microsomal cytochrome P450 family liver enzymes in vitro. Studies in rats also found no relevant induction of liver enzymes. This suggests a low potential for metabolism-derived drug-drug interactions.

Excretion

This compound is rapidly cleared from the blood, with a clearance rate of 260 to 568 ml/hours/kg and an elimination half-life of approximately 1.5 to 2 hours. The primary route of excretion is through the feces. Following administration of radiolabeled [¹⁴C] this compound, the majority of the substance and its metabolites are excreted via the fecal route, with a smaller portion eliminated through urine. This excretion pattern suggests that no major changes in pharmacokinetics or accumulation are expected in dogs with renal impairment.

Experimental Protocols

Single and Repeated Dose Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic profile of this compound after single and repeated oral administration and to assess the effect of food.

-

Subjects: Beagle dogs (e.g., six males and six females).

-

Design: A crossover study design is typically employed.

-

Procedure:

-

Dogs are administered a single oral dose of this compound (e.g., 30 mg/kg) in either a fasted or fed state.

-

Blood samples are collected from the jugular vein at predetermined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose).

-

Following a washout period, the treatment is crossed over (fasted dogs are fed, and fed dogs are fasted) and the procedure is repeated.

-

For repeated dose assessment, dogs receive the drug twice daily for a set period (e.g., 4 days), with blood sampling on the final day.

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

Plasma concentrations of this compound are determined using a validated analytical method, such as HPLC.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, T½) are calculated from the plasma concentration-time data.

-

Excretion Balance Study

-

Objective: To determine the route and extent of excretion of this compound and its metabolites.

-

Subjects: Beagle dogs.

-

Design: Administration of radiolabeled this compound.

-

Procedure:

-

A single oral or intravenous dose of [¹⁴C] this compound is administered. For the oral dose, a nominal dose of 20 mg/kg has been used, while a 1 mg/kg dose has been used for intravenous administration due to solubility constraints.

-

Animals are housed in metabolic cages to allow for the separate collection of urine and feces over an extended period (e.g., 264 hours).

-

Cage washings are also collected to account for all excreted radioactivity.

-

The total radioactivity in collected urine, feces, and cage wash samples is quantified using liquid scintillation counting.

-

The percentage of the administered radioactive dose recovered in urine and feces is calculated to determine the primary route of excretion.

-

Conclusion

This compound demonstrates a favorable pharmacokinetic profile in canines, characterized by rapid absorption, dose-linear exposure, low plasma protein binding, and rapid clearance primarily through fecal excretion. The lack of significant drug-drug interaction potential and the absence of accumulation with repeated dosing contribute to its safety and ease of use in the clinical management of canine idiopathic epilepsy. The minimal impact of food on peak plasma concentrations further simplifies its administration. This comprehensive understanding of this compound's pharmacokinetics is crucial for optimizing therapeutic regimens and for the development of future antiepileptic drugs for veterinary use.

References

- 1. This compound as novel treatment option for canine idiopathic epilepsy: pharmacokinetics, distribution, and metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as novel treatment option for canine idiopathic epilepsy: pharmacokinetics, distribution, and metabolism in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative pharmacokinetics of this compound after oral and rectal administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 5. nscpolteksby.ac.id [nscpolteksby.ac.id]

Neuropharmacological Profile of Imepitoin in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imepitoin (AWD 131-138) is a novel centrally acting compound with demonstrated efficacy as both an anticonvulsant and an anxiolytic in preclinical rodent models. Structurally distinct from benzodiazepines, this compound is an imidazolone (B8795221) derivative that exhibits a unique neuropharmacological profile.[1][2] This technical guide provides an in-depth overview of the neuropharmacological properties of this compound, with a focus on its mechanism of action, receptor binding affinity, and its effects in established rodent models of epilepsy and anxiety. Detailed experimental methodologies, quantitative data summaries, and visual representations of its signaling pathways and experimental workflows are presented to support further research and drug development efforts in the field of neuroscience.

Mechanism of Action

This compound's primary mechanism of action is as a low-affinity partial agonist at the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[3][4][5] Unlike full agonists such as diazepam, which elicit a maximal response, this compound produces a submaximal potentiation of GABA-evoked chloride currents, estimated to be between 12% and 21% of the effect of diazepam. This partial agonism contributes to a favorable side effect profile, with a reduced risk of tolerance and dependence compared to full BZD agonists.

In addition to its effects on the GABAA receptor, this compound has been shown to exhibit a weak, dose-dependent blocking effect on voltage-gated calcium channels, which may also contribute to its anticonvulsant properties.

Signaling Pathway of this compound at the GABAA Receptor

Caption: this compound's partial agonism at the GABA-A receptor benzodiazepine site.

Receptor Binding Affinity

This compound is characterized by its low affinity for the benzodiazepine binding site of the GABAA receptor compared to classical benzodiazepines. This property is central to its pharmacological profile, contributing to its safety and tolerability.

| Compound | Receptor Site | Binding Affinity (Ki) | Species | Reference |

| This compound | Benzodiazepine site of GABAA Receptor | Low µM range | Rat | |

| Diazepam | Benzodiazepine site of GABAA Receptor | 6.8 nM | Rat | |

| Clonazepam | Benzodiazepine site of GABAA Receptor | 1.7 nM | Rat |

Anticonvulsant Profile in Rodent Models

This compound has demonstrated a broad spectrum of anticonvulsant activity in various rodent models of seizures, suggesting its potential utility in treating different seizure types.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

Experimental Protocol:

-

Animals: Male CF-1 or C57BL/6 mice, Sprague-Dawley rats.

-

Apparatus: An electroshock device delivering an alternating current (60 Hz) via corneal electrodes.

-

Procedure: A supramaximal electrical stimulus (e.g., 50 mA in mice, 150 mA in rats for 0.2 seconds) is delivered through corneal electrodes. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

-

Drug Administration: this compound or vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.) at various time points before the electroshock.

| Animal Model | Test | This compound ED50 | Reference |

| Rat | Amygdala Kindling Model | 1 mg/kg |

Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ test is a model for chemoconvulsant-induced seizures and is used to identify compounds that can raise the seizure threshold. It is considered a model for myoclonic and absence seizures.

Experimental Protocol:

-

Animals: Male CF-1 or C57BL/6 mice, Sprague-Dawley rats.

-

Procedure: A subcutaneous (s.c.) or intravenous (i.v.) injection of pentylenetetrazole (e.g., 85 mg/kg s.c. for CF-1 mice) is administered. The endpoint is the absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period.

-

Drug Administration: this compound or vehicle is administered at a predetermined time before the PTZ injection.

A study comparing this compound to other GABA-mimetic drugs in the timed i.v. pentylenetetrazole (PTZ) seizure threshold test in mice and dogs found that all drugs dose-dependently increased the PTZ threshold in both species.

Anxiolytic Profile in Rodent Models

This compound has shown anxiolytic-like effects in a battery of standard preclinical tests for anxiety-related behavior in rodents, with a profile similar to that of benzodiazepines but with a notable absence of sedative effects at anxiolytic doses.

Experimental Workflow for Preclinical Anxiety Studies

Caption: A generalized workflow for rodent behavioral anxiety studies.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Experimental Protocol:

-

Animals: Wistar or CD rats, NMRI mice.

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Procedure: Animals are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

-

Drug Administration: this compound was administered i.p. 30 minutes before the test.

In rats, this compound at doses of 10 and 30 mg/kg i.p. significantly increased the percentage of time spent in and the number of entries into the open arms.

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.

Experimental Protocol:

-

Animals: Mice or rats.

-

Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.

-

Procedure: An animal is placed in the light compartment, and its behavior is observed for 5 minutes. Parameters measured include the latency to enter the dark compartment, the total time spent in the light compartment, and the number of transitions between compartments.

-

Drug Administration: this compound was tested at doses between 1 and 30 mg/kg.

Vogel Conflict Test

The Vogel conflict test is a conflict-based paradigm used to screen for anxiolytic properties of drugs by measuring the suppression of a punished behavior.

Experimental Protocol:

-

Animals: Wistar rats.

-

Apparatus: A Plexiglas box with a water bottle spout that can deliver a mild electric shock.

-

Procedure: Water-deprived rats are placed in the box. After a training session, drinking from the spout is punished with a mild electric shock. The number of shocks received during a set period (e.g., 3 minutes) is recorded.

-

Drug Administration: this compound was tested at doses between 1 and 50 mg/kg.

An increase in the number of punished responses was observed at doses above 10 mg/kg of this compound.

Summary of Effective Doses in Rodent Models

The following table summarizes the effective doses of this compound in various rodent models of anxiety and epilepsy. A key finding across studies is that the doses required for anxiolytic effects were not associated with sedation, with at least a tenfold difference between anxiolytic doses and those causing mild sedation.

| Animal Model | Test | Effective Dose Range | Effect | Reference |

| Rat | Elevated Plus Maze | 10 - 30 mg/kg (i.p.) | Anxiolytic | |

| Rat | Vogel Conflict Test | > 10 mg/kg | Anxiolytic | |

| Rat | Amygdala Kindling | 1 mg/kg | Anticonvulsant |

Logical Relationship between Mechanism and Effects

The neuropharmacological profile of this compound is a direct consequence of its unique mechanism of action as a low-affinity partial agonist at the GABAA receptor.

Caption: Relationship between this compound's mechanism and its effects.

Conclusion

This compound exhibits a distinct neuropharmacological profile in rodent models, characterized by its dual anticonvulsant and anxiolytic properties. Its mechanism as a low-affinity partial agonist at the benzodiazepine site of the GABAA receptor, potentially supplemented by weak calcium channel blockade, results in a favorable efficacy and safety profile. The data presented in this technical guide, including detailed experimental protocols and quantitative summaries, provide a solid foundation for researchers and drug development professionals interested in the further exploration and potential therapeutic applications of this compound and similar compounds. The clear separation between effective doses for anxiolysis and those causing sedation underscores its potential as a non-sedating anxiolytic. Further research is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. This compound|GABA Receptor Activator|For Research [benchchem.com]

- 3. This compound Shows Benzodiazepine-Like Effects in Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel antiepileptic drug this compound compares favourably to other GABA-mimetic drugs in a seizure threshold model in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating the potential of the anti-epileptic drug this compound as a treatment for co-morbid anxiety in dogs with idiopathic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Imepitoin's Effect on Neuronal Excitability In Vitro

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imepitoin is a centrally acting antiepileptic and anxiolytic agent with a novel mechanism of action that distinguishes it from classical benzodiazepines.[1] This technical guide provides a comprehensive overview of the in vitro effects of this compound on neuronal excitability, focusing on its molecular targets, the modulation of ion channels, and its impact on neuronal firing properties. The information presented herein is compiled from a range of preclinical in vitro studies, offering detailed experimental protocols and quantitative data to support further research and development in the field of neuroscience and pharmacology.

Core Mechanism of Action

This compound exerts its effects on neuronal excitability through a dual mechanism of action, primarily by modulating inhibitory neurotransmission and secondarily by influencing voltage-gated ion channels.

Primary Target: GABAA Receptor Modulation

The principal mechanism of this compound is its action as a low-affinity partial agonist at the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[2][3] Unlike full agonists like diazepam, this compound has a lower intrinsic efficacy, meaning it produces a submaximal response even at saturating concentrations.[4][5] This partial agonism results in a potentiation of GABA-evoked chloride (Cl-) currents, which enhances the inhibitory tone of the central nervous system and counteracts neuronal hyperexcitability. The efficacy of this compound as a partial agonist is reported to be approximately 12% to 21% of the effect exerted by diazepam. This characteristic is thought to contribute to its favorable side-effect profile, particularly the reduced incidence of sedation and tolerance compared to full benzodiazepine agonists.

Secondary Target: Voltage-Gated Calcium Channel Blockade

In addition to its effects on GABAA receptors, this compound also exhibits a weak, dose-dependent blocking effect on voltage-gated calcium channels (Cav). By inhibiting the influx of calcium ions through these channels, this compound can further reduce neuronal excitability and neurotransmitter release, contributing to its anticonvulsant properties.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Comparative Efficacy and Potency at the GABAA Receptor

| Parameter | This compound | Diazepam | Reference |

| Receptor Site | Benzodiazepine site of GABAA receptor | Benzodiazepine site of GABAA receptor | |

| Agonist Type | Low-affinity partial agonist | Full agonist | |

| Relative Efficacy | 12% - 21% of Diazepam's effect | 100% | |

| Half-maximal Inhibition (IC50) of CRF-induced activity in LC neurons | 520 nM | 60 nM |

Table 2: Effects on Neuronal Activity In Vitro

| Experimental Model | Parameter Measured | This compound Concentration | Effect | Reference |

| Mouse Locus Coeruleus (LC) Neurons | Basal (spontaneous pacemaker) activity | 1 and 10 µM | No suppression of basal activity | |

| Mouse Locus Coeruleus (LC) Neurons | Corticotrophin Releasing Factor (CRF)-induced neuronal activity | 1 and 10 µM | Prevention of CRF-induced increase in activity |

Experimental Protocols

Patch-Clamp Electrophysiology on Locus Coeruleus (LC) Neurons

This protocol is adapted from studies investigating the effects of this compound on neuronal activity in the locus coeruleus, a brain region involved in stress and arousal.

-

Objective: To measure the effect of this compound on the basal and corticotrophin-releasing factor (CRF)-induced firing rate of LC neurons.

-

Tissue Preparation:

-

Rodent brainstem slices (200 µm thick) containing the locus coeruleus are prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least one hour before recording.

-

-

Recording Configuration:

-

Single LC neurons are visualized using infrared differential interference contrast (IR-DIC) videomicroscopy.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes (3-5 MΩ resistance) filled with an intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.

-

Neurons are voltage-clamped at -60 mV to record currents or current-clamped to record action potentials.

-

-

Drug Application:

-

This compound and other pharmacological agents (e.g., CRF, diazepam) are dissolved in aCSF and applied to the slice via a gravity-fed perfusion system.

-

A stable baseline of spontaneous pacemaker activity is recorded before the application of any drugs.

-

CRF is applied to induce an increase in neuronal firing.

-

This compound is then co-applied with CRF to determine its effect on the CRF-induced excitation.

-

-

Data Analysis:

-

Changes in firing frequency, membrane potential, and holding current are measured and compared across different experimental conditions.

-

Dose-response curves are generated to determine the potency (e.g., IC50) of this compound.

-

In Vitro Cytochrome P450 Inhibition Assay

This protocol is used to assess the potential for drug-drug interactions at the metabolic level.

-

Objective: To determine if this compound inhibits the activity of major drug-metabolizing cytochrome P450 (CYP) enzymes.

-

Methodology:

-

Human liver microsomes are used as the source of CYP enzymes.

-

A panel of specific CYP substrates is incubated with the microsomes in the presence and absence of varying concentrations of this compound.

-

The rate of metabolism of each substrate is measured using liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Key Findings for this compound:

-

This compound did not significantly inhibit most human cytochrome P450 family liver enzymes at therapeutic concentrations.

-

A weak inhibition of CYP1A1 was observed only at high concentrations, with an IC50 of 55 µM. This suggests a low likelihood of metabolism-based drug-drug interactions.

-

Visualizations: Signaling Pathways and Workflows

This compound's Action on the GABAA Receptor

References

- 1. The pharmacology of this compound: the first partial benzodiazepine receptor agonist developed for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Shows Benzodiazepine-Like Effects in Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Shows Benzodiazepine-Like Effects in Models of Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 5. This compound|GABA Receptor Activator|For Research [benchchem.com]

initial safety and toxicology studies of Imepitoin

An In-depth Technical Guide to the Initial Safety and Toxicology of Imepitoin

Introduction

This compound, known by the trade name Pexion®, is an imidazolone (B8795221) derivative developed for the management of idiopathic epilepsy and noise phobia in dogs.[1] Unlike traditional benzodiazepines, this compound is a low-affinity partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor, a characteristic that defines its unique safety and tolerability profile.[1][2] This document provides a comprehensive overview of the initial safety and toxicology studies that formed the basis for its clinical use, intended for researchers, scientists, and drug development professionals. The focus is on preclinical and pivotal clinical safety findings, pharmacokinetic properties, and the methodologies employed in these critical evaluations.

Mechanism of Action

This compound exerts its primary therapeutic effects through a dual mechanism of action:

-

GABA-A Receptor Modulation : It acts as a low-affinity partial agonist at the benzodiazepine binding site on the γ-aminobutyric acid A (GABA-A) receptor.[2][3] This binding potentiates the inhibitory effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which raises the seizure threshold. Its efficacy as a partial agonist is approximately 12-21% of that of a full agonist like diazepam, which may contribute to its favorable profile regarding tolerance and abuse liability in preclinical models.

-

Calcium Channel Blockade : this compound also produces a dose-dependent blockade of voltage-gated calcium channels, which may further contribute to its anticonvulsant properties by reducing neuronal hyperexcitability.

Pharmacokinetics in Dogs

The pharmacokinetic profile of this compound is characterized by rapid absorption and a short half-life. Key parameters from studies in Beagle dogs are summarized below.

| Parameter | Value | Conditions / Notes | Citation |

| Time to Max. Concentration (Tmax) | 2 - 3 hours | Oral administration of tablets. | |

| Terminal Half-life (t½) | ~1.5 - 2.8 hours | Oral administration. | |

| Plasma Protein Binding | ~55% - 70% | Relatively low binding. | |

| Absorption | Rapidly absorbed | Plasma levels detected within 30 minutes. | |

| Effect of Food | AUC reduced by 30% | Co-administration with food; Tmax and Cmax not significantly changed. | |

| Metabolism | Hepatic oxidative pathways | Minimal interaction with cytochrome P450 enzymes. | |

| Excretion | Primarily fecal | Over 90% excreted in feces. | |

| Accumulation | Systemic accumulation occurred | Observed during a 6-month study. | |

| Tolerance | None observed | No development of metabolic tolerance upon repeated dosing. |

Preclinical Toxicology

Acute Toxicity

In acute oral toxicity studies, this compound demonstrated a wide safety margin.

-

Rodent Studies : Single oral doses exceeding 2,150 mg/kg in rats and mice did not result in lethality, establishing a high LD50.

Repeated-Dose Toxicity

A pivotal long-term safety study was conducted in healthy Beagle dogs to establish the no-observed-adverse-effect level (NOAEL).

| Study Duration | Species | Dose Groups (twice daily) | Key Findings | NOAEL | Citation |

| 26 Weeks | Beagle Dog | 0 mg/kg (control) | - Doses up to 90 mg/kg were well-tolerated. | 90 mg/kg | |

| 30 mg/kg (1X) | - At 150 mg/kg, signs included sedation, tremors, nystagmus, and decreased body weight. | (twice daily) | |||

| 90 mg/kg (3X) | - No evidence of hepatic enzyme induction, unlike phenobarbital. | ||||

| 150 mg/kg (5X) | - Reversible prolongation of the QT interval noted at overdose levels. |

Clinical Safety in Dogs

Clinical field trials confirmed the safety profile of this compound in client-owned dogs with idiopathic epilepsy and noise phobia. Adverse reactions were generally mild, dose-dependent, and often transient.

| Adverse Reaction | Frequency / Notes | Citation |

| Ataxia | Most common adverse event, especially at initiation of therapy. Often transient. | |

| Polyphagia (Increased Appetite) | Commonly reported side effect. | |

| Lethargy / Sedation | Observed, particularly at higher doses. Often transient. | |

| Emesis | Reported in a subset of treated dogs. | |

| Behavioral Changes | May lead to disinhibition of fear-based behaviors (e.g., aggression), requiring a careful benefit-risk evaluation in dogs with a history of aggression. | |

| Hepatic Effects | No clinically significant increases in liver enzymes (ALT, AP, AST, GGT) were observed, a key safety distinction from phenobarbital. |

-

In a randomized controlled study, the frequency of any adverse drug reaction was higher in the 30 mg/kg twice-daily dose group (59%) compared to a 1 mg/kg group (41%). Most CNS-related adverse reactions were transient and occurred within the first weeks of treatment.

Experimental Protocols

Protocol: 26-Week Repeated-Dose Oral Toxicity Study in Dogs

-

Title : A 26-Week, Repeated-Dose, Oral Capsule Administration Toxicity Study of this compound in the Beagle Dog.

-

Test System : Healthy, purpose-bred Beagle dogs (male and female). Animals are weighed and randomized into treatment groups.

-

Acclimatization : Minimum of 14 days to the laboratory environment.

-

Dosing :

-

Test Article : this compound.

-

Vehicle : Placebo (control group).

-

Route : Oral, twice daily (approximately 12 hours apart).

-

Dose Levels : 0 (control), 30, 90, and 150 mg/kg.

-

-

Study Endpoints & Observations :

-

Mortality/Morbidity : Checked twice daily.

-

Clinical Observations : Detailed physical examinations performed weekly. Observations for signs of toxicity (e.g., sedation, ataxia, tremors) are made pre-dose and at specified intervals post-dose.

-

Body Weight : Measured weekly.

-

Food Consumption : Measured daily.

-

Ophthalmology & ECG : Conducted at pre-test and at terminal sacrifice.

-

Clinical Pathology : Blood and urine samples collected at pre-test and at multiple time points during the study (e.g., Week 4, 13, 24). Parameters include hematology, clinical chemistry (including liver enzymes), and urinalysis.

-

Pharmacokinetics : Blood samples collected at specified time points to determine plasma drug levels and assess accumulation.

-

-

Terminal Procedures :

-

Necropsy : All animals undergo a full gross necropsy at the end of the 26-week period.

-

Organ Weights : Key organs are weighed.

-

Histopathology : A comprehensive list of tissues from all animals is collected, preserved, processed, and examined microscopically by a veterinary pathologist.

-

-

Data Analysis : Statistical analysis is performed to compare treatment groups to the control group for all quantitative data. The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no substance-related adverse findings are observed.

Summary of Safety Profile

The initial safety and toxicology evaluation of this compound reveals a well-tolerated compound with a wide margin of safety. Its unique mechanism as a low-affinity partial agonist at the GABA-A receptor likely contributes to its favorable profile, particularly the lack of hepatic enzyme induction seen with older antiepileptic drugs like phenobarbital. Adverse effects are primarily extensions of its central nervous system pharmacology, are dose-dependent, and are often transient.

References

Imepitoin's Neuroprotective Potential in Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, which can lead to progressive neuronal damage and cognitive decline. While the primary goal of anti-epileptic drugs (AEDs) is seizure control, there is a growing interest in identifying compounds with additional neuroprotective properties. Imepitoin, a low-affinity partial agonist of the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor, has demonstrated efficacy in reducing seizure frequency in both preclinical models and clinical settings for canine idiopathic epilepsy.[1][2] This technical guide explores the potential neuroprotective effects of this compound in epilepsy models. Although direct evidence of neuroprotection is currently limited, this document synthesizes available data on its mechanism of action, efficacy in seizure reduction, and the broader context of neurodegeneration in epilepsy to provide a framework for future research. We present quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing neuroprotection, and visualizations of relevant signaling pathways.

Introduction: The Need for Neuroprotection in Epilepsy

Epileptic seizures are associated with a cascade of detrimental events at the cellular and molecular level, including excitotoxicity, oxidative stress, and neuroinflammation, which collectively contribute to neuronal death and brain damage.[3][4] This neurodegeneration is thought to underlie many of the long-term comorbidities of epilepsy, such as cognitive impairment and mood disorders. Therefore, an ideal AED would not only suppress seizures but also protect neurons from seizure-induced damage.